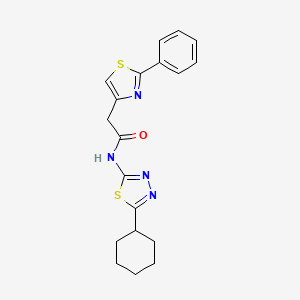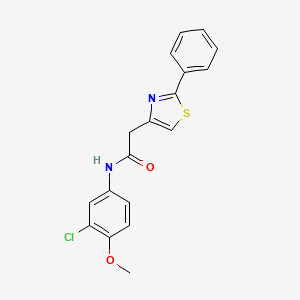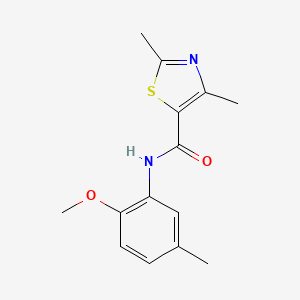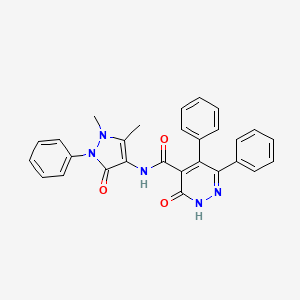methanone](/img/structure/B11371614.png)
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](3,4,6-trimethyl-1-benzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3,4,6-Trimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzofuran ring, a piperidine ring, and a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenols with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is formed through coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the piperidine ring.
Substitution: Substitution reactions can occur at various positions on the benzofuran and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuranones, while reduction of the piperidine ring can lead to piperidines with varying degrees of saturation.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biology, the compound can be used as a probe to study the interactions of benzofuran and benzoxazole derivatives with biological targets. This can help in understanding the biological activity of related compounds.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structure suggests that it could interact with various biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, the compound can be used in the development of new materials with specific properties. For example, its benzofuran and benzoxazole rings can impart unique electronic and optical properties to materials.
Wirkmechanismus
The mechanism of action of 2-[1-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The benzofuran ring can interact with aromatic residues in proteins, while the piperidine ring can interact with polar residues. The benzoxazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran ring, such as benzofuran-2-carboxylic acid, share similar structural features.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid, share similar structural features.
Benzoxazole Derivatives: Compounds containing the benzoxazole ring, such as 2-aminobenzoxazole, share similar structural features.
Uniqueness
What sets 2-[1-(3,4,6-trimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole apart is the combination of these three rings in a single molecule. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C24H24N2O3 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,4,6-trimethyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C24H24N2O3/c1-14-12-15(2)21-16(3)22(28-20(21)13-14)24(27)26-10-8-17(9-11-26)23-25-18-6-4-5-7-19(18)29-23/h4-7,12-13,17H,8-11H2,1-3H3 |
InChI-Schlüssel |
VJLZSYYCUDTMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11371543.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11371554.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11371556.png)


![2-chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11371562.png)



![3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11371579.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11371588.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide](/img/structure/B11371594.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11371602.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B11371606.png)
